![molecular formula C10H16N2O2 B2584118 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol CAS No. 1856283-58-3](/img/structure/B2584118.png)
1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Monoamine Oxidase Inhibition
This compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It was found to inhibit these enzymes with IC50 values of 43.3 and 3.47 μM, respectively . This inhibition of MAO can have significant implications in the treatment of several neurological disorders, including depression and Parkinson’s disease.
Antiparkinsonian Agents
The compound’s ability to inhibit MAO-B makes it a potential lead compound for the development of antiparkinsonian agents . Parkinson’s disease is associated with the death of dopaminergic motor neurons in the brain, and MAO-B inhibitors can reduce the MAO-mediated central metabolism of dopamine, thereby alleviating the symptoms of Parkinson’s disease .
Molecular Docking Studies
The potential binding orientation and interactions of the inhibitor with MAO-B were examined by molecular docking . It was found that the sulfonamide group binds and interacts with residues of the substrate cavity . This information can be valuable in the design of more potent and selective MAO inhibitors.
Cytotoxicity Studies
The compound showed no cytotoxic effect against the human stromal bone cell line (HS-5) in the concentration range of 1–100 µmol . This suggests that the compound may have a good safety profile, which is an important consideration in drug development.
Synthesis
The compound was synthesized by the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . Understanding the synthesis of the compound can help in optimizing the production process and improving the yield.
Drug Research
The compound’s properties make it a subject of interest in drug research . Its ability to inhibit MAO and its potential applications in treating neurological disorders can make it a valuable addition to the existing arsenal of therapeutic agents.
作用機序
Target of Action
The primary target of the compound 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the action of 1-((2-Methyloxazol-4-yl)methyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the infection process of HIV-1 . This results in a slower progression to AIDS and a better response to treatment .
特性
IUPAC Name |
1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)6-12-4-2-10(13)3-5-12/h7,10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUFNGSFQVLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。